molecular formula C8H9BrN2O B8174045 3-Bromo-N,N-dimethylpyridine-2-carboxamide

3-Bromo-N,N-dimethylpyridine-2-carboxamide

Cat. No.: B8174045
M. Wt: 229.07 g/mol
InChI Key: GWOGWDNQIARRNS-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a carboxamide group in its structure makes it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-dimethylpyridine-2-carboxamide typically involves the bromination of N,N-dimethylpyridine-2-carboxamide. This can be achieved through the reaction of N,N-dimethylpyridine-2-carboxamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow bromination process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high-yield production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-dimethylpyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The carboxamide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

Major Products Formed

    Substitution Reactions: Products include N,N-dimethylpyridine-2-carboxamide derivatives with different substituents replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides of this compound.

    Reduction Reactions: Products include N,N-dimethylpyridine-2-carboxamide amines.

Scientific Research Applications

3-Bromo-N,N-dimethylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxamide group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: Similar in structure but with a benzene ring instead of a pyridine ring.

    2-Bromo-N,N-dimethylpyridine-4-amine: Similar in structure but with an amine group instead of a carboxamide group.

Uniqueness

3-Bromo-N,N-dimethylpyridine-2-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group on the pyridine ring. This combination provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

3-bromo-N,N-dimethylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8(12)7-6(9)4-3-5-10-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOGWDNQIARRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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